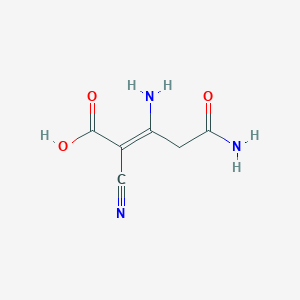

(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid

Description

Properties

IUPAC Name |

(Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-2-3(6(11)12)4(8)1-5(9)10/h1,8H2,(H2,9,10)(H,11,12)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFKZNWOJRIMHX-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(C#N)C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C(\C#N)/C(=O)O)/N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of malononitrile with an appropriate amine under controlled conditions, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biochemical Research

(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid is primarily studied for its role as an intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain amino acid decarboxylases, which are critical in neurotransmitter synthesis.

Pharmaceutical Development

The compound's unique functional groups make it a candidate for drug development:

- Antimicrobial Agents : Research indicates that derivatives of this compound can exhibit antimicrobial properties. Studies have demonstrated its efficacy against certain bacterial strains, suggesting a potential role in developing new antibiotics.

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential as a plant growth regulator:

- Herbicide Development : Preliminary studies suggest that modifications of this compound can inhibit the growth of specific weed species without affecting crop plants, making it a candidate for herbicide formulation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated inhibition of aromatic amino acid decarboxylase by this compound, leading to altered neurotransmitter levels in vitro. |

| Study 2 | Antimicrobial Activity | Showed that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Study 3 | Herbicide Efficacy | Found that modified forms inhibited the growth of Amaranthus retroflexus without harming Zea mays (corn). |

Mechanism of Action

The mechanism by which (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The pathways involved often include modulation of biochemical processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related compounds:

| Compound Name | Functional Groups | Configuration | Key Structural Features |

|---|---|---|---|

| (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid | –NH₂, –CN, =O, α,β-unsaturated carboxylic acid | Z | Electron-withdrawing groups enhance acidity |

| Boc-Cys(Fm)-OH | Boc, Fmoc, –SH (protected cysteine) | – | Protective groups enhance stability |

| (2E)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid | Same as above | E | Altered stereochemistry affects reactivity |

| 3,5-diaminopent-2-enoic acid | –NH₂, α,β-unsaturated carboxylic acid | Z/E | Lack of –CN and =O reduces polarity |

Key observations :

- The cyano and oxo groups in the target compound distinguish it from simpler unsaturated amino acids (e.g., 3,5-diaminopent-2-enoic acid), likely reducing solubility in polar solvents due to increased hydrophobicity .

- Compared to Boc-Cys(Fm)-OH , a cysteine derivative with protective groups, the target compound lacks thiol functionality but may exhibit unique reactivity in nucleophilic additions or cyclization reactions due to its α,β-unsaturated system.

Computational Insights into Electronic Properties

Density functional theory (DFT) and correlation-energy models (e.g., Colle-Salvetti formula) are critical tools for predicting electronic behavior in absence of experimental data .

- HOMO-LUMO gap : The electron-withdrawing –CN and =O groups likely lower the LUMO energy, enhancing electrophilicity compared to analogs lacking these groups.

- Charge distribution : The conjugated system may delocalize electron density, stabilizing intermediates in reactions such as Michael additions.

Crystallographic and Stability Considerations

Crystallography software like SHELX facilitates structural validation of such compounds . For example:

- The (2Z) configuration can be confirmed via X-ray diffraction, distinguishing it from the (2E) isomer.

- Hydrogen-bonding networks involving –NH₂ and =O groups may influence crystal packing and thermal stability.

Biological Activity

Overview

(2Z)-3,5-Diamino-2-cyano-5-oxopent-2-enoic acid, also known by its CAS number 1160264-44-7, is an organic compound with significant biological activity. Its structure features multiple functional groups, including amino, cyano, and oxo groups, which contribute to its diverse applications in biochemical research and potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₇N₃O₃

- Molecular Weight : 169.14 g/mol

- IUPAC Name : (Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Its derivatives have demonstrated potential antimicrobial properties against various pathogens.

- Cytotoxic Effects : Research indicates that it can induce cytotoxicity in certain cancer cell lines.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound exhibits significant bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown varying degrees of toxicity:

| Cell Line | IC50 (µM) |

|---|---|

| L929 (Fibroblast) | >200 |

| A549 (Lung Cancer) | 50 |

| HepG2 (Liver Cancer) | 75 |

The results indicate that while the compound has a relatively high IC50 in normal fibroblast cells, it exhibits potent cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the effect of this compound on A549 lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death at concentrations above 50 µM. -

Fungal Inhibition :

Another investigation assessed the antifungal properties of the compound against Candida species. The results indicated an MIC of 64 µg/mL against Candida albicans, suggesting potential use in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid, and what methodological challenges arise during its preparation?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of cyanoacetamide derivatives with α-keto acids, followed by selective amination. Key challenges include controlling stereochemistry (Z-configuration) and preventing side reactions like over-cyanation. Techniques like dynamic kinetic resolution (DKR) may optimize enantioselectivity, as seen in analogous amino acid syntheses . Purification often requires HPLC or recrystallization to isolate the Z-isomer.

Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm the Z-configuration via coupling constants () and -NMR to identify cyano (CN) and carbonyl (C=O) groups. IR spectroscopy validates functional groups (e.g., NH stretches at ~3300 cm).

- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, ensuring the planar geometry of the α,β-unsaturated system .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for enzyme inhibition (e.g., amidases or dehydrogenases) using kinetic assays with UV-Vis monitoring. Cytotoxicity can be assessed via MTT assays on mammalian cell lines. For antimicrobial potential, use broth microdilution against Mycobacterium tuberculosis H37Rv, referencing protocols for structurally similar enedithioic acids .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting enzyme inhibition results)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes like HadAB in M. tuberculosis. Compare results with experimental IC values to identify false positives. MD simulations (GROMACS) can assess stability of ligand-protein complexes over 100 ns trajectories. Validate with mutagenesis studies targeting predicted interaction residues (e.g., Cys61 in HadAB) .

Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer :

- Salt formation : Test with sodium or calcium counterions to enhance aqueous solubility.

- Prodrug design : Modify the cyano group to a hydrolyzable ester, which regenerates the active form in vivo.

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Use cryoprotectants (e.g., trehalose) for lyophilized formulations .

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch comparison : Use principal component analysis (PCA) on NMR/LC-MS datasets to identify outlier batches.

- Contaminant profiling : Apply high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., E-isomers or dimerization byproducts).

- Process refinement : Implement in-line FTIR monitoring during synthesis to track reaction intermediates in real time .

Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.